lithium;3-[[4-(3-methylbutoxy)benzoyl]amino]propanoate
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Overview
Description
Lithium;3-[[4-(3-methylbutoxy)benzoyl]amino]propanoate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a lithium ion, a benzoyl group, and a propanoate moiety, making it a versatile candidate for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium;3-[[4-(3-methylbutoxy)benzoyl]amino]propanoate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the alkylation of benzoyl chloride with 3-methylbutanol to form 4-(3-methylbutoxy)benzoyl chloride. This intermediate is then reacted with 3-aminopropanoic acid to yield 3-[[4-(3-methylbutoxy)benzoyl]amino]propanoic acid. Finally, the lithium salt is formed by neutralizing the acid with lithium hydroxide under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Lithium;3-[[4-(3-methylbutoxy)benzoyl]amino]propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the benzoyl group to a benzyl group, altering the compound’s properties.
Substitution: Nucleophilic substitution reactions can replace the benzoyl group with other functional groups, modifying the compound’s reactivity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce benzyl derivatives .
Scientific Research Applications
Lithium;3-[[4-(3-methylbutoxy)benzoyl]amino]propanoate has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for synthesizing more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which lithium;3-[[4-(3-methylbutoxy)benzoyl]amino]propanoate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The benzoyl group can interact with active sites of enzymes, inhibiting or modulating their activity. Additionally, the lithium ion can influence cellular signaling pathways by affecting ion channels and neurotransmitter release .
Comparison with Similar Compounds
Similar Compounds
Lithium 3-[(4-methoxybenzoyl)amino]propanoate: Similar structure but with a methoxy group instead of a methylbutoxy group.
Lithium 3-[(4-ethoxybenzoyl)amino]propanoate: Contains an ethoxy group, leading to different reactivity and applications.
Uniqueness
Lithium;3-[[4-(3-methylbutoxy)benzoyl]amino]propanoate is unique due to the presence of the 3-methylbutoxy group, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
lithium;3-[[4-(3-methylbutoxy)benzoyl]amino]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4.Li/c1-11(2)8-10-20-13-5-3-12(4-6-13)15(19)16-9-7-14(17)18;/h3-6,11H,7-10H2,1-2H3,(H,16,19)(H,17,18);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIOSTSLECRNFQS-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC(C)CCOC1=CC=C(C=C1)C(=O)NCCC(=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20LiNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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